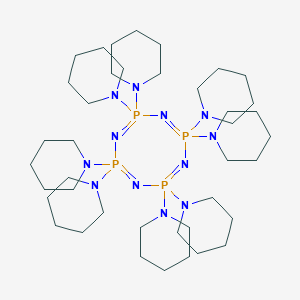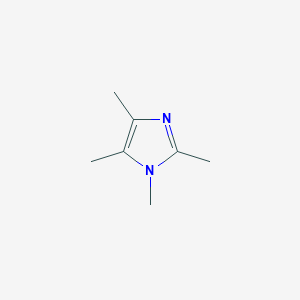
2-Chloro-2-oxo-1-phenylethyl acetate
Descripción general
Descripción
“2-Chloro-2-oxo-1-phenylethyl acetate” is a chemical compound with the molecular formula C10H9ClO3 . It has a molecular weight of 212.63 g/mol . The IUPAC name for this compound is (2-chloro-2-oxo-1-phenylethyl) acetate .
Molecular Structure Analysis
The InChI representation of the molecule is InChI=1S/C10H9ClO3/c1-7(12)14-9(10(11)13)8-5-3-2-4-6-8/h2-6,9H,1H3 . The canonical SMILES representation is CC(=O)OC(C1=CC=CC=C1)C(=O)Cl .
Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 2.4 . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 212.0240218 g/mol . The topological polar surface area is 43.4 Ų and it has 14 heavy atoms .
Aplicaciones Científicas De Investigación
Organic Synthesis
2-Chloro-2-oxo-1-phenylethyl acetate: is a valuable intermediate in organic synthesis. Its reactivity towards nucleophiles makes it suitable for constructing complex molecular architectures. For instance, it can be used in the synthesis of various aryl-alkyl ketones , which are crucial in producing fragrances and pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of potential pharmacological agents. Its structure is amenable to modifications that can lead to the discovery of new drugs with CNS activity due to its ability to cross the blood-brain barrier . It’s also explored for its inhibitory effects on certain cytochrome P450 enzymes , which are important for drug metabolism .
Material Science
The compound’s chemical structure allows for its incorporation into polymers, potentially leading to materials with unique properties such as enhanced durability or chemical resistance . It could be used to modify surface properties or create new polymer blends .
Catalysis
2-Chloro-2-oxo-1-phenylethyl acetate: can act as a ligand for transition metal catalysts. These catalysts can be employed in various asymmetric synthesis reactions , which are pivotal in producing enantiomerically pure substances, a key aspect in the pharmaceutical industry .
Agrochemical Research
This compound may be utilized in the development of new agrochemicals. Its phenyl ring could be functionalized to create novel pesticides or herbicides with specific action mechanisms, contributing to more efficient crop protection strategies .
Analytical Chemistry
Due to its distinctive structural features, 2-Chloro-2-oxo-1-phenylethyl acetate can be used as a standard or reagent in analytical methods such as HPLC or mass spectrometry. This aids in the identification and quantification of complex organic molecules .
Propiedades
IUPAC Name |
(2-chloro-2-oxo-1-phenylethyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-7(12)14-9(10(11)13)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERNQQVIUAZUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870897 | |
| Record name | 1-(Chloroformyl)benzyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-oxo-1-phenylethyl acetate | |
CAS RN |
1638-63-7 | |
| Record name | O-Acetylmandeloyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloroformyl)benzyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1638-63-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Chloroformyl)benzyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloroformyl)benzyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)
![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)









